molecular formula C5H4 B15308069 Penta-1,2-dien-4-yne CAS No. 33555-85-0

Penta-1,2-dien-4-yne

Cat. No.: B15308069
CAS No.: 33555-85-0
M. Wt: 64.08 g/mol
InChI Key: FPCAUUABCRPODB-UHFFFAOYSA-N
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Description

Penta-1,2-dien-4-yne (CAS: 591-95-7) is a highly unsaturated hydrocarbon with the molecular formula C₅H₆, featuring conjugated double and triple bonds (1,2-diene and 4-yne groups). Its structure, CH₂=CH–C≡C–CH₃, makes it a rare example of a conjugated enyne, combining the reactivity of both alkenes and alkynes. This compound is thermally unstable, decomposing during simple distillation at its boiling point of 57°C . It is synthesized via specialized methods to avoid decomposition, such as low-temperature distillation under reduced pressure .

Properties

CAS No.

33555-85-0

Molecular Formula

C5H4

Molecular Weight

64.08 g/mol

InChI

InChI=1S/C5H4/c1-3-5-4-2/h1,5H,2H2

InChI Key

FPCAUUABCRPODB-UHFFFAOYSA-N

Canonical SMILES

C=C=CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Penta-1,2-dien-4-yne can be synthesized through various methods. One common approach involves the flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, which yields this compound as a side product . Another method includes the photolytic decomposition of cyclopentadienylidene via UV radiation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Penta-1,2-dien-4-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different dienes or alkanes.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed:

    Oxidation: Products can include carboxylic acids, aldehydes, or ketones.

    Reduction: Products can include alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Penta-1,2-dien-4-yne has several applications in scientific research:

Mechanism of Action

The mechanism by which penta-1,2-dien-4-yne and its derivatives exert their effects involves interactions with specific molecular targets. For instance, certain derivatives have shown strong binding affinities toward the coat protein of the tobacco mosaic virus, inhibiting its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of C₅H₈

Penta-1,2-dien-4-yne shares the molecular formula C₅H₈ with several structural isomers, differing in bond arrangement and stability:

Compound Structure Key Properties References
This compound CH₂=CH–C≡C–CH₃ Thermally unstable; decomposes at 57°C. Conjugated enyne with high reactivity.
Penta-1,3-diene CH₂=CH–CH₂–CH=CH₂ More stable; used in polymer chemistry. Exhibits cytotoxicity in fungal metabolites.
1-Pentyne HC≡C–CH₂–CH₂–CH₃ Terminal alkyne; stable under distillation. Used in organic synthesis.
3-Methylpenta-1,2-diene CH₂=C=CH–CH(CH₃) Branched diene; stable isomer with no reported decomposition. Molecular weight: 82.14 g/mol.

Key Insight: The position and conjugation of unsaturated bonds critically influence stability. This compound’s conjugated enyne system renders it more reactive and prone to decomposition compared to non-conjugated isomers like 1-pentyne .

Bioactive Analogues

Compounds with similar unsaturated frameworks but distinct functional groups show varied bioactivities:

Compound Structure Bioactivity References
Penta-1,4-diene-3-one CH₂=CH–CO–CH=CH₂ Core structure in curcuminoids; anticancer, antiviral, and anti-inflammatory properties.
6,8-Dihydroxy-3-((1E,3E)-penta-1,3-dien-1-yl)isochroman-1-one Complex diene derivative Cytotoxic against Sf9 insect cells (IC₅₀ < 10 µM). Isolated from marine fungi.
This compound CH₂=CH–C≡C–CH₃ Limited bioactivity data; instability limits pharmacological exploration.

Key Insight : The addition of ketone or hydroxyl groups (as in penta-1,4-diene-3-one derivatives) enhances bioactivity compared to unfunctionalized enynes like this compound .

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